molecular formula C19H15ClO5 B2636901 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate CAS No. 379240-90-1

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate

Cat. No. B2636901
CAS RN: 379240-90-1
M. Wt: 358.77
InChI Key: NMHLCHMMVVPZCG-UHFFFAOYSA-N
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Description

The compound “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate” is a complex organic molecule that contains several functional groups, including an ethoxycarbonyl group, a methyl group, a furan ring, and a chlorobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the furan ring and the benzene ring. The presence of the ethoxycarbonyl group and the chlorobenzoate group would likely have significant effects on the molecule’s overall shape and reactivity .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxycarbonyl group could increase its solubility in polar solvents, while the chlorobenzoate group could enhance its reactivity .

Scientific Research Applications

Anticancer and Antiangiogenic Activities

A series of compounds, including those with structural similarities to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate, have been evaluated for their anticancer and antiangiogenic properties. For instance, compounds characterized by the presence of a 2-methoxycarbonyl group alongside other substituents on the benzofuran skeleton showed significant antiproliferative activity against cancer cells. One such compound, with potent in vitro and in vivo efficacy, bound to the colchicine site of tubulin, induced apoptosis, and disrupted vascular structures, demonstrating its potential as a therapeutic agent against cancer (Romagnoli et al., 2015).

Photochromic Properties

Research into heterocyclic compounds like 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate has led to the synthesis of fulgides and fulgimides with notable photochromic properties. These compounds exhibit high stability against photodegradation and possess fluorescent properties when exposed to specific light conditions, opening avenues for their application in materials science and molecular engineering (Rybalkin et al., 2014).

Cometabolism and Environmental Bioremediation

Studies on the cometabolism of similar benzofuran derivatives by specific bacterial strains highlight the potential of these compounds in environmental bioremediation. For example, certain Pseudomonas strains have been shown to co-oxidize methylbenzoates, producing compounds that could be harnessed for the degradation of aromatic pollutants, contributing to the detoxification of contaminated environments (Knackmuss et al., 1976).

Advanced Organic Synthesis Techniques

Research into the synthesis of pyrrole derivatives from furan compounds, including those structurally related to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate, showcases advanced organic synthesis techniques. These studies provide insights into novel reaction pathways and mechanisms, contributing to the development of new synthetic methodologies in organic chemistry (Moreno‐Vargas et al., 1998).

Glycosidase Inhibition

Furan C-nucleosides, including derivatives of benzofuran compounds, have been synthesized and evaluated as glycosidase inhibitors. These compounds, with modifications at the sugar ring, exhibit moderate inhibitory activity against specific enzymes, suggesting their potential utility in the development of therapeutic agents for diseases related to glycosidase malfunction (Ulgar et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and investigating its reactivity and properties in more detail .

properties

IUPAC Name

ethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHLCHMMVVPZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate

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